N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine
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Overview
Description
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine is a compound that features a cyclohexene ring attached to a pyridine ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the dehydrogenation of cyclohexanone using allyl-palladium catalysis.
Attachment of the methylene bridge: This step involves the reaction of the cyclohexene derivative with a suitable methylene donor under basic conditions.
Formation of the pyridine ring: The final step involves the cyclization of the intermediate with a suitable nitrogen source to form the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Saturated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyclohexen-1-ylmethyl)-4-morpholinepropanamine
- N-[(cyclohex-3-en-1-yl)methyl]hydroxylamine
- N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine
Uniqueness
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexene ring and a pyridine ring through a methylene bridge is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C13H18N2/c1-11-7-8-14-10-13(11)15-9-12-5-3-2-4-6-12/h2-3,7-8,10,12,15H,4-6,9H2,1H3 |
InChI Key |
UTFKGUCVJIIMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC2CCC=CC2 |
Origin of Product |
United States |
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